molecular formula C19H16N2O5 B3294584 5-(4-methoxy-2-nitrophenyl)-N-(2-methylphenyl)furan-2-carboxamide CAS No. 887347-77-5

5-(4-methoxy-2-nitrophenyl)-N-(2-methylphenyl)furan-2-carboxamide

Cat. No.: B3294584
CAS No.: 887347-77-5
M. Wt: 352.3 g/mol
InChI Key: ZYCHQLZCTBIGLL-UHFFFAOYSA-N
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Description

5-(4-Methoxy-2-nitrophenyl)-N-(2-methylphenyl)furan-2-carboxamide is a furan-based carboxamide derivative featuring a substituted phenyl ring at the 5-position of the furan core and a 2-methylphenyl group attached to the amide nitrogen.

Properties

IUPAC Name

5-(4-methoxy-2-nitrophenyl)-N-(2-methylphenyl)furan-2-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H16N2O5/c1-12-5-3-4-6-15(12)20-19(22)18-10-9-17(26-18)14-8-7-13(25-2)11-16(14)21(23)24/h3-11H,1-2H3,(H,20,22)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZYCHQLZCTBIGLL-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=CC=C1NC(=O)C2=CC=C(O2)C3=C(C=C(C=C3)OC)[N+](=O)[O-]
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H16N2O5
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

352.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

The following compounds share structural motifs with 5-(4-methoxy-2-nitrophenyl)-N-(2-methylphenyl)furan-2-carboxamide, differing in substituents, synthesis routes, or physicochemical properties:

5-(2-Chlorophenyl)-N-(2-Methylphenyl)Furan-2-Carboxamide

  • Structure : Differs by substitution of the 4-methoxy-2-nitrophenyl group with a 2-chlorophenyl ring.
  • Key Data: Molecular Formula: C₁₈H₁₄ClNO₂ SMILES: CC1=CC=CC=C1NC(=O)C2=CC=C(O2)C3=CC=CC=C3Cl Hydrogen Bond Donors/Acceptors: 1/3 .
  • Significance : The chlorine atom at the phenyl ring’s ortho position may enhance lipophilicity (logP ≈ 4.5–5.3) compared to the methoxy-nitro-substituted analog.

N-(2-Nitrophenyl)Furan-2-Carboxamide

  • Structure : Features a nitro group at the ortho position of the amide-attached phenyl ring.
  • Key Findings :
    • Conformational Analysis : The central amide fragment adopts a trans conformation, with dihedral angles of 9.71° between phenyl and furan rings. Intramolecular hydrogen bonding (N1⋯O3: 2.615 Å) stabilizes the structure .
    • Synthesis : Produced via reaction of furan-2-carbonyl chloride with 2-nitroaniline in acetonitrile .

5-(4-Nitrophenyl)Furan-2-Carboxylic Acid

  • Structure : Replaces the carboxamide group with a carboxylic acid and lacks the 4-methoxy substitution.
  • Synthesis : Prepared via Suzuki coupling of methyl 5-bromofuran-2-carboxylate with (4-nitrophenyl)boronic acid, followed by ester hydrolysis .
  • Crystallography : High-quality crystals were obtained at the European Synchrotron Radiation Facility (ESRF), revealing planar furan and phenyl rings .
  • Key Difference : The carboxylic acid moiety enhances polarity (logP ≈ 2.0–3.0), contrasting with the lipophilic carboxamide group in the target compound.

Methyl 5-(2-Fluoro-4-Nitrophenyl)Furan-2-Carboxylate

  • Structure : Contains a fluorine atom at the 2-position and a nitro group at the 4-position of the phenyl ring.
  • Synthesis : Synthesized via Meerwein arylation of 2-fluoro-4-nitroaniline with methyl 2-furoate, yielding a 14% isolated product .
  • Crystallography: XRD data (CCDC 2213557) confirm a non-planar arrangement between the furan and substituted phenyl rings .

Comparative Physicochemical Properties

Compound Name Molecular Formula Molecular Weight logP Hydrogen Bond Donors/Acceptors Key Substituents
This compound* C₁₉H₁₇N₂O₅ 365.35 ~4.5 1/5 4-Methoxy-2-nitrophenyl, 2-methylphenyl
5-(2-Chlorophenyl)-N-(2-methylphenyl)furan-2-carboxamide C₁₈H₁₄ClNO₂ 319.77 5.28 1/3 2-Chlorophenyl, 2-methylphenyl
N-(2-Nitrophenyl)furan-2-carboxamide C₁₁H₈N₂O₄ 232.19 2.1 1/4 2-Nitrophenyl
5-(4-Nitrophenyl)furan-2-carboxylic acid C₁₁H₇NO₅ 233.18 2.5 2/4 4-Nitrophenyl, carboxylic acid
Methyl 5-(2-fluoro-4-nitrophenyl)furan-2-carboxylate C₁₂H₈FNO₅ 265.20 1.8 0/5 2-Fluoro-4-nitrophenyl, methyl ester

*Estimated properties based on structural analogs.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
5-(4-methoxy-2-nitrophenyl)-N-(2-methylphenyl)furan-2-carboxamide
Reactant of Route 2
Reactant of Route 2
5-(4-methoxy-2-nitrophenyl)-N-(2-methylphenyl)furan-2-carboxamide

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